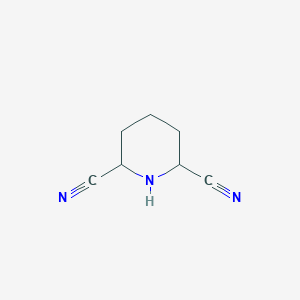

Piperidine-2,6-dicarbonitrile

Beschreibung

Contextualization within Piperidine (B6355638) Alkaloid Chemistry

The piperidine ring is a fundamental structural motif found in a vast array of natural alkaloids, many of which exhibit potent biological activities. wikipedia.org Prominent examples include piperine (B192125) from black pepper, the neurotoxic coniine from hemlock, and lobeline (B1674988) from Indian tobacco. wikipedia.org These natural products have long served as inspiration for the design and synthesis of new therapeutic agents.

Piperidine-2,6-dicarbonitrile can be viewed as a synthetic analogue or precursor to complex 2,6-disubstituted piperidine alkaloids. rsc.org While not a naturally occurring alkaloid itself, its core structure mimics the 2,6-disubstitution pattern common to many of these bioactive molecules. rsc.orgnih.gov The stereoselective synthesis of such disubstituted piperidines is a significant challenge in organic chemistry, and versatile starting materials like this compound offer a valuable platform for accessing libraries of novel alkaloid-like compounds. rsc.orgrsc.org Researchers can leverage the reactivity of the nitrile groups to introduce a variety of substituents, thereby creating synthetic analogues of natural alkaloids with potentially enhanced or novel pharmacological properties.

Significance of Dinitrile Functionality in Synthetic Organic Chemistry

The presence of two nitrile groups is a defining feature of this compound, bestowing upon it a rich and versatile reactivity profile. Nitriles are valuable functional groups in organic synthesis, serving as precursors to a wide range of other functionalities, including amines, carboxylic acids, amides, and tetrazoles. smolecule.comrsc.org The dinitrile arrangement in this molecule opens up numerous possibilities for synthetic transformations.

The nitrile groups can be hydrolyzed, typically under acidic conditions, to yield the corresponding piperidine-2,6-dicarboxylic acid derivatives. thieme-connect.com This transformation is significant as these dicarboxylic acids are themselves valuable building blocks in medicinal chemistry. Furthermore, the nitrile groups can undergo reduction to form diamines or participate in cycloaddition reactions to construct more complex heterocyclic systems. byjus.com The ability to selectively manipulate one or both nitrile groups allows for a high degree of control in the synthesis of complex target molecules. This functional group tolerance and reactivity make dinitrile compounds like this compound powerful intermediates in the construction of diverse molecular architectures. smolecule.comgoogle.com

Current Research Landscape and Emerging Trends for this compound Scaffolds

The unique combination of a piperidine core and dinitrile functionality has propelled this compound and its derivatives into several cutting-edge areas of research.

In medicinal chemistry , the piperidine scaffold is a "privileged structure," meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.netmdpi.com Derivatives of this compound are being actively investigated for a range of therapeutic applications. Research has indicated that compounds based on this scaffold show promise in the development of drugs targeting neurological disorders. smolecule.com The ability to generate diverse libraries of compounds from this starting material makes it an attractive platform for drug discovery campaigns. For instance, substituted piperidines are key components in a number of pharmaceuticals, and the dicarbonitrile offers a gateway to novel analogues. researchgate.net Recent studies have also explored the anticancer potential of pyridine-dicarbonitrile derivatives, suggesting that the piperidine-based counterparts could hold similar promise. chemrxiv.org

In the realm of materials science , the dinitrile functionality is of particular interest. There is growing exploration of this compound as a monomer or cross-linking agent in the synthesis of advanced polymers. smolecule.com The incorporation of the rigid piperidine ring and the polar nitrile groups can impart unique thermal and mechanical properties to the resulting materials. Furthermore, there is an emerging trend in utilizing dinitrile-containing aromatic compounds, such as pyridine-3,5-dicarbonitrile (B74902), in the development of organic light-emitting diodes (OLEDs). beilstein-journals.orgnih.gov These compounds can act as electron-transporting materials, and while research has focused on the pyridine (B92270) analogues, the underlying principles suggest that piperidine-based dinitriles could also be explored for applications in organic electronics.

The current research landscape points towards a future where this compound scaffolds will be increasingly utilized as key intermediates in the synthesis of complex molecules with tailored properties for both biological and material applications. The ongoing development of new synthetic methodologies to access and functionalize this versatile scaffold will undoubtedly fuel further innovation in these fields. mdpi.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

piperidine-2,6-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-4-6-2-1-3-7(5-9)10-6/h6-7,10H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUPHEPARZCBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10318860 | |

| Record name | piperidine-2,6-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41980-31-8 | |

| Record name | 41980-31-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | piperidine-2,6-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Piperidine 2,6 Dicarbonitrile and Its Derivatives

Classical Synthetic Approaches

Traditional methods for synthesizing piperidine-2,6-dicarbonitriles have relied on established chemical transformations, providing foundational routes to the core piperidine (B6355638) structure.

Reduction of Dipicolinic Acid Derivatives

One of the conventional methods for preparing piperidine-2,6-dicarbonitriles involves the reduction of derivatives of dipicolinic acid (pyridine-2,6-dicarboxylic acid). thieme-connect.com This approach leverages the aromatic pyridine (B92270) ring as a precursor to the saturated piperidine ring. The process typically involves converting the carboxylic acid groups into functionalities that are amenable to reduction, such as amides or esters, followed by the reduction of the pyridine ring itself. Catalytic hydrogenation is a common technique employed for this ring reduction. researchgate.netclockss.org For instance, pyridine compounds can be reduced to their corresponding piperidines using catalysts like platinum oxide or Raney nickel. clockss.org This method provides a direct pathway from a readily available aromatic starting material to the desired saturated heterocyclic system.

Reactions of Glutaraldehyde (B144438) with Amines and Cyanide Sources

Another classical and widely recognized method is the reaction of glutaraldehyde with an amine source, such as ammonia (B1221849), in the presence of a cyanide source like hydrogen cyanide or sodium cyanide. thieme-connect.comlookchem.com This reaction is a type of multicomponent reaction that assembles the piperidine ring in a single synthetic operation. The mechanism involves the initial reaction between glutaraldehyde and the amine to form a cyclic iminium intermediate, which is then trapped by the nucleophilic addition of the cyanide ion to yield the dicarbonitrile product. masterorganicchemistry.comwikipedia.org This method is efficient for producing the core piperidine-2,6-dicarbonitrile structure. thieme-connect.com For example, reacting glutaraldehyde with ammonia in water at a controlled temperature of 5-10°C for 12 hours is a documented pathway to 2,6-dicyanopiperidine. lookchem.com

| Starting Materials | Reagents | Conditions | Product | Reference |

| Glutaraldehyde | Ammonia, Hydrogen Cyanide | Water, 5 - 10 °C, 12h | This compound | lookchem.com |

Contemporary Synthetic Strategies

More recent synthetic strategies have focused on developing more efficient and versatile methods, often providing better control over stereochemistry and allowing for the introduction of various substituents on the piperidine ring.

Hydrocyanation of 1,4-Dihydropyridines

A contemporary approach that has been developed involves the hydrocyanation of 1,4-dihydropyridine (B1200194) intermediates. thieme-connect.com While the formation of piperidine-2,6-dicarbonitriles via this route is not extensively reported, it presents a viable strategy. thieme-connect.com The synthesis first requires the formation of a substituted 1,4-dihydropyridine. researchgate.netnih.gov Subsequently, the addition of a cyanide source across one of the double bonds in the dihydropyridine (B1217469) ring leads to the formation of a cyanopiperidine. An easy and straightforward method has been developed based on the addition of cyanide ions to 4,4-disubstituted 1,4-dihydropyridines to yield 4,4-disubstituted piperidine-2,6-dicarbonitriles. thieme-connect.com This method is particularly useful as it allows for the synthesis of derivatives with substituents at the 4-position of the piperidine ring. thieme-connect.com

Nucleophilic Addition to Activated N-Silylpyridinium Ions

A modern and effective strategy for synthesizing substituted piperidine dicarbonitriles is through the activation of the pyridine ring by N-silylation, followed by nucleophilic addition. thieme-connect.com In this method, the pyridine nitrogen is treated with a silylating agent, which activates the ring towards nucleophilic attack. The subsequent addition of a cyanide source can lead to the formation of dihydropyridine intermediates, which can then be further processed. A key advantage of this approach is its ability to generate 4,4-disubstituted piperidine-2,6-dicarbonitriles. This is achieved by trapping the activated N-silylpyridinium ions with diorganomagnesium reagents, followed by the addition of cyanide ions. thieme-connect.com This sequence allows for the controlled introduction of substituents and the formation of both cis and trans diastereomers of the final dicarbonitrile product. thieme-connect.com

| Precursor | Reagents | Key Step | Product | Reference |

| Activated N-silylpyridinium ion | 1. Diorganomagnesium reagent2. Cyanide source | Trapping of pyridinium (B92312) ion and subsequent cyanation | 4,4-disubstituted this compound | thieme-connect.com |

Modified Strecker Reactions for Cyanopiperidine Formation

The Strecker synthesis, traditionally used for creating α-amino acids, can be adapted to form cyanopiperidines. thieme-connect.commasterorganicchemistry.com A modified Strecker reaction is a well-established and highly efficient method for synthesizing 2-cyanopiperidines via tetrahydropyridine (B1245486) intermediates. thieme-connect.com The general mechanism involves the reaction of an aldehyde or ketone with an amine and a cyanide source. wikipedia.org In the context of this compound, this would involve a dialdehyde (B1249045) precursor like glutaraldehyde. The reaction proceeds through the formation of an imine or iminium ion, to which cyanide then adds. organic-chemistry.org This methodology is valued for its efficiency and is a common route to α-aminonitriles, which are direct precursors to the target dicarbonitrile structures. thieme-connect.com

Multicomponent Condensations

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that involve the reaction of three or more starting materials in a single synthetic operation to form a complex product. taylorfrancis.com This approach is particularly valuable for the synthesis of piperidine derivatives as it allows for the rapid construction of molecular diversity.

A prominent multicomponent approach for the synthesis of piperidine-related structures involves the condensation of malononitrile (B47326) with aldehydes and thiols. This reaction typically proceeds through a series of tandem reactions, including Knoevenagel condensation, Michael addition, and subsequent cyclization to afford highly substituted pyridine derivatives, which can be precursors to piperidine-2,6-dicarbonitriles. For instance, a one-pot, multicomponent condensation of aldehydes, malononitrile, and thiophenol has been shown to yield 2-amino-3,5-dicarbonitrile-6-thiopyridines in good to excellent yields. beilstein-archives.org This reaction can be effectively catalyzed by various catalysts, including organocatalysts and solid acids like Montmorillonite K-10 clay. beilstein-archives.orgresearchgate.net The mechanism is believed to involve the initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the thiol. A subsequent reaction with a second molecule of malononitrile, intramolecular cyclization, and oxidation leads to the final product. beilstein-archives.org

The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. For example, the use of Montmorillonite K-10 clay as a reusable catalyst offers an environmentally benign route with short reaction times and high yields. beilstein-archives.org A variety of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents, have been successfully employed in this reaction. beilstein-archives.org

Table 1: Examples of Multicomponent Condensation of Malononitrile with Aldehydes and Thiols

| Aldehyde | Thiol | Catalyst | Product | Yield (%) | Reference |

| Benzaldehyde | Thiophenol | Montmorillonite K-10 | 2-Amino-4-phenyl-6-(phenylthio)pyridine-3,5-dicarbonitrile | 92 | beilstein-archives.org |

| 4-Chlorobenzaldehyde | Thiophenol | Montmorillonite K-10 | 2-Amino-4-(4-chlorophenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | 90 | beilstein-archives.org |

| 4-Methoxybenzaldehyde | Thiophenol | Montmorillonite K-10 | 2-Amino-4-(4-methoxyphenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | 88 | beilstein-archives.org |

| 4-Nitrobenzaldehyde | Thiophenol | Montmorillonite K-10 | 2-Amino-4-(4-nitrophenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | 85 | beilstein-archives.org |

The cyclocondensation reaction involving cyanoacetamide is another versatile method for synthesizing nitrogen-containing heterocycles. While direct synthesis of this compound from cyanoacetamide and piperidine in a multicomponent reaction is less commonly documented, cyanoacetamide derivatives are key intermediates in the synthesis of functionalized pyridines and piperidines. periodikos.com.br For instance, N-substituted cyanoacetamides can be prepared by reacting ethyl cyanoacetate (B8463686) with amines like piperidine. periodikos.com.br These intermediates can then undergo condensation with aromatic aldehydes in the presence of a base catalyst to yield arylidene derivatives. periodikos.com.br

Furthermore, a one-pot reaction of cyanoacetohydrazide, an activated nitrile substrate like malononitrile or cyanoacetamide, and an aromatic aldehyde in the presence of piperidine as a catalyst can lead to highly functionalized N-amino-3-cyano-2-pyridone derivatives. rsc.org This cascade reaction involves Knoevenagel condensation, Michael addition, intramolecular cyclization, and subsequent tautomerization and aromatization. rsc.org

Intramolecular Radical Cyclization Approaches

Intramolecular radical cyclization offers a powerful tool for the construction of cyclic systems, including the piperidine ring. nih.gov These reactions typically involve the generation of a radical species that subsequently attacks an unsaturated bond within the same molecule to form a new ring. Various methods have been developed for radical-mediated amine cyclization to produce piperidines. nih.gov

One such approach involves the cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes, which proceeds in good yields. nih.gov Another strategy employs the intramolecular radical C-H amination/cyclization of linear amines. This can be achieved through anodic C-H bond activation via electrolysis or through copper-catalyzed N-F and C-H bond activation. nih.gov These methods allow for the formation of piperidines via a 1,6-hydrogen atom transfer. nih.gov

While specific examples detailing the synthesis of this compound via intramolecular radical cyclization are not extensively reported in the provided context, the general principles of these reactions suggest their potential applicability. The key would be the design of a suitable acyclic precursor containing the necessary nitrile functionalities and a site for radical generation that would lead to the desired 6-membered ring.

One-Pot Synthetic Protocols

A notable example is the one-pot, multi-component condensation of aldehydes, amines, and β-ketoesters, which can be catalyzed by environmentally friendly catalysts like sodium lauryl sulfate (B86663) in water. semanticscholar.org This approach provides a straightforward route to highly substituted piperidines.

For the synthesis of pyridine-3,5-dicarbonitrile (B74902) derivatives, a one-pot, three-component condensation of an aldehyde, malononitrile, and a thiol using diethylamine (B46881) as a catalyst has been reported. researchgate.net This method is advantageous due to its mild reaction conditions at ambient temperature and the avoidance of conventional work-up procedures. derpharmachemica.com Similarly, Montmorillonite K-10 clay has been effectively used as a catalyst in a one-pot multicomponent condensation of aldehydes, malononitrile, and thiophenol to produce 2-amino-3,5-dicarbonitrile-6-thiopyridines. beilstein-archives.org

Furthermore, a one-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives has been developed using natural product catalysts like betaine (B1666868) and guanidine (B92328) carbonate. nih.govdiva-portal.org This protocol involves the initial formation of a p-tolylidenemalononitrile intermediate, followed by a cyclization reaction. nih.gov

Table 2: Comparison of One-Pot Synthetic Protocols

| Reactants | Catalyst | Product Type | Key Advantages | Reference |

| Aldehydes, Amines, β-Ketoesters | Sodium Lauryl Sulfate | Highly functionalized piperidines | Environmentally friendly, aqueous medium | semanticscholar.org |

| Aldehyde, Malononitrile, Thiol | Diethylamine | 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines | Ambient temperature, no conventional work-up | researchgate.netderpharmachemica.com |

| Aldehydes, Malononitrile, Thiophenol | Montmorillonite K-10 Clay | 2-Amino-3,5-dicarbonitrile-6-thiopyridines | Reusable catalyst, short reaction time | beilstein-archives.org |

| p-Tolualdehyde, Malononitrile, Benzyl (B1604629) cyanoacetamide | Betaine/Guanidine Carbonate | 6-Amino-2-pyridone-3,5-dicarbonitriles | Use of natural product catalysts | nih.govdiva-portal.org |

Catalytic Strategies in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives. The use of catalysts can lead to milder reaction conditions, shorter reaction times, and improved yields. Organocatalysis, in particular, has emerged as a powerful and environmentally benign approach.

Organocatalysis (e.g., Piperidine Acetate, Diethylamine, Montmorillonite K-10 Clay)

Organocatalysts are small organic molecules that can accelerate chemical reactions. They are often metal-free, which is advantageous in terms of cost, toxicity, and environmental impact.

Piperidine Acetate: Piperidinium acetate, formed from the reaction of piperidine and acetic acid, is a basic catalyst often employed in organic synthesis. It has been successfully used as a catalyst in the synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles. diva-portal.org

Diethylamine: Diethylamine is another effective and inexpensive organocatalyst. derpharmachemica.com It has been utilized in the one-pot synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines from aldehydes, malononitrile, and thiols at ambient temperature. researchgate.netderpharmachemica.com The use of diethylamine often allows for simple reaction setups and avoids the need for extensive purification. derpharmachemica.com

Montmorillonite K-10 Clay: Montmorillonite K-10 is a type of clay that can act as a solid acid catalyst. nih.govmdpi.com It is an environmentally friendly, reusable, and inexpensive catalyst that has been effectively used in the synthesis of various heterocyclic compounds. mdpi.comnih.gov In the context of piperidine dicarbonitrile-related synthesis, Montmorillonite K-10 has been shown to catalyze the one-pot, multicomponent condensation of aldehydes, malononitrile, and thiophenol to afford 2-amino-3,5-dicarbonitrile-6-thiopyridines in high yields. beilstein-archives.org The catalyst can be easily recovered and reused multiple times without a significant loss of activity, making it a sustainable choice for chemical synthesis. beilstein-archives.orgresearchgate.net The proposed mechanism for this clay-catalyzed reaction involves the activation of the aldehyde by the acidic sites on the clay surface, which facilitates the initial condensation with malononitrile. beilstein-archives.org

Metal-Catalyzed Reactions (e.g., Palladium, Copper, Nickel)

While direct metal-catalyzed synthesis of the parent this compound is not extensively documented, metal catalysis plays a crucial role in the synthesis of related cyanated piperidines and in the functionalization of the piperidine scaffold. For instance, palladium-catalyzed cyanation of haloarenes is a well-established method for introducing cyano groups onto aromatic rings, and similar strategies could potentially be adapted for suitably functionalized piperidine precursors. acs.org The challenge in such reactions often lies in the strong affinity of the cyanide ion for the metal catalyst, which can lead to catalyst deactivation. acs.org

Ruthenium-catalyzed cyanation reactions have also emerged as a viable alternative. These reactions can tolerate various functional groups and have been successfully applied to cyclic amines like piperidine for the synthesis of α-aminonitriles. d-nb.info For example, ruthenium complexes have been used for the oxidative cyanation of tertiary amines to their corresponding α-aminonitriles. d-nb.info

Copper salts have been employed to suppress intramolecular condensation during the transformation of 1-substituted 2,6-dicyanopiperidines, facilitating other desired reactions like hydrolysis. acs.org The use of cupric salts can precipitate cyanide, thereby preventing unwanted side reactions. acs.org Nickel-catalyzed cyanation of aryl halides has been achieved under mild conditions using photoredox catalysis, a strategy that could potentially be explored for the synthesis of cyanated piperidines. chinesechemsoc.org

Application of Natural Product Catalysts

The use of natural product-based catalysts in organic synthesis is a growing field driven by the principles of green chemistry. While specific applications of natural product catalysts for the direct synthesis of this compound are not widely reported, their utility has been demonstrated in the synthesis of structurally related, highly functionalized piperidine precursors. This highlights the potential for developing more environmentally benign synthetic routes to this compound and its derivatives.

Stereoselective Synthesis and Diastereomeric Control in this compound Formation

The control of stereochemistry at the C2 and C6 positions of the piperidine ring is crucial for determining the biological activity and material properties of its derivatives. The synthesis of 1-substituted 2,6-dicyanopiperidines has been shown to be stereoselective, yielding specific isomers. acs.org The configuration of the two cyano groups in these products can be equatorial-equatorial or axial-equatorial. acs.org

One reported synthesis involves the reaction of glutaraldehyde with an amine in the presence of a cyanide source. This method can produce a mixture of diastereomers. For example, the synthesis of 4,4-disubstituted piperidine-2,6-dicarbonitriles yields both cis- and trans-isomers, which can be separated. thieme-connect.com The stereochemical outcome is influenced by the reaction conditions and the nature of the substituents on the piperidine ring.

The relative stability of the diastereomers can be influenced by thermodynamic factors. Equilibration experiments have been used to determine the more stable isomer. For instance, in some 1-substituted 2,6-dicyanopiperidines, the isomer with an equatorial-equatorial configuration of the cyano groups is found to be the thermodynamically more stable product. acs.org

| Substituent (R) | Isomer | Cyano Group Configuration | Reference |

|---|---|---|---|

| Phenyl | Isomer 1 | Equatorial-Equatorial | acs.org |

| Phenyl | Isomer 2 | Axial-Equatorial | acs.org |

| 4,4-Disubstituted | cis | Not Specified | thieme-connect.com |

| 4,4-Disubstituted | trans | Not Specified | thieme-connect.com |

Derivatization Strategies for this compound Scaffolds

The this compound scaffold offers multiple sites for chemical modification, including the two nitrile groups and the piperidine ring itself. These derivatization strategies allow for the synthesis of a wide array of functionalized molecules.

Functional Group Transformations of Nitrile Moieties

The nitrile groups at the C2 and C6 positions are versatile functional handles that can be transformed into a variety of other functionalities. A common and important transformation is the acidic hydrolysis of the dinitrile to the corresponding piperidine-2,6-dicarboxylic acid. thieme-connect.com This conversion provides access to α-amino acid derivatives, which are valuable building blocks in medicinal chemistry. thieme-connect.com Both cis- and trans-diastereomers of 4,4-disubstituted piperidine-2,6-dicarbonitriles have been successfully hydrolyzed to their respective dicarboxylic acids in high yields. thieme-connect.com

The nitrile groups can also be envisioned to undergo other typical transformations, such as reduction to primary amines or conversion to amides, although specific examples for this compound are not extensively detailed in the provided search context.

Introduction of Diverse Substituents onto the Piperidine Ring System

The introduction of substituents onto the piperidine ring can be achieved either by starting with a substituted precursor or by functionalizing the pre-formed this compound. A method has been developed for the synthesis of 4,4-disubstituted piperidine-2,6-dicarbonitriles. thieme-connect.com This approach is based on the addition of cyanide ions to 4,4-disubstituted 1,4-dihydropyridines, which are generated by trapping activated N-silylpyridinium ions with diorganomagnesium reagents. thieme-connect.com This methodology allows for the introduction of two substituents at the C4 position of the piperidine ring.

Alkylation of the nitrogen atom of the piperidine ring is a common strategy to introduce diversity. researchgate.net This can be achieved by reacting the secondary amine with an alkyl halide, often in the presence of a base. researchgate.netresearchgate.net

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 4,4-Disubstituted this compound | Concentrated HCl, 1,4-dioxane, reflux | 4,4-Disubstituted piperidine-2,6-dicarboxylic acid | thieme-connect.com |

| Piperidine | Alkyl bromide or iodide, acetonitrile | N-Alkylpiperidinium salt | researchgate.net |

Formation of Co-Crystals and Complexes with Amine Counterparts

Piperidine and its derivatives, containing a basic nitrogen atom, can form co-crystals and complexes with various counterparts, including amines and carboxylic acids. While specific studies on co-crystal formation of this compound with amine counterparts were not found in the provided search results, the principles of co-crystal engineering can be applied. The formation of co-crystals often relies on hydrogen bonding and other non-covalent interactions.

Zinc(II) has been shown to mediate the formation of amidine complexes from the reaction of piperidine and acetonitrile. rsc.org This indicates the potential for this compound to act as a ligand in coordination complexes, with the nitrile groups and the ring nitrogen atom as potential coordination sites. The formation of such complexes can be a strategy to modify the physicochemical properties of the parent molecule.

Spectroscopic and Structural Elucidation of Piperidine 2,6 Dicarbonitrile Compounds

Advanced Spectroscopic Techniques for Structure Determination

Spectroscopy is fundamental to the structural elucidation of organic molecules. By analyzing the interaction of piperidine-2,6-dicarbonitrile with electromagnetic radiation, detailed information about its atomic composition and chemical bonds can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the piperidine (B6355638) ring. The protons at the C2 and C6 positions (α-protons), being adjacent to the electron-withdrawing nitrile groups, would appear furthest downfield compared to the other ring protons. The protons at C3, C4, and C5 positions would produce complex multiplets in the upfield region, typical for aliphatic ring systems. The N-H proton would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. This compound would exhibit distinct signals for each carbon environment. The carbons of the nitrile groups (C≡N) are expected to appear in the range of 115-125 ppm. The C2 and C6 carbons, directly attached to the nitrile groups, would be shifted downfield relative to the other ring carbons (C3, C4, C5) due to the inductive effect of the nitrile group.

The following table provides predicted chemical shift ranges for this compound based on data from analogous piperidine structures.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | H-2, H-6 | ~3.5 - 4.0 | Multiplet |

| ¹H | H-3, H-4, H-5 | ~1.5 - 2.2 | Complex Multiplets |

| ¹H | N-H | Variable (Broad Singlet) | Broad Singlet |

| ¹³C | C-2, C-6 | ~45 - 55 | - |

| ¹³C | C-3, C-5 | ~25 - 35 | - |

| ¹³C | C-4 | ~20 - 30 | - |

| ¹³C | C≡N | ~115 - 125 | - |

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. neu.edu.tr

For this compound (C₇H₉N₃), the molecular weight is 135.17 g/mol . lookchem.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be observed at m/z = 135. The fragmentation of the molecular ion is expected to occur through characteristic pathways for piperidine rings and nitriles. libretexts.org Common fragmentation would involve the loss of a hydrogen cyanide molecule (HCN, 27 Da) to yield a fragment ion at m/z = 108. Further fragmentation of the piperidine ring could lead to a series of smaller charged fragments. arizona.edu High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent feature would be a sharp, strong absorption band corresponding to the C≡N (nitrile) stretching vibration, which typically appears in the 2220–2260 cm⁻¹ region. amazonaws.com Other key absorptions would include:

N-H Stretch: A moderate, somewhat broad band in the region of 3300–3500 cm⁻¹ for the secondary amine.

C-H Stretch: Strong bands in the 2850–3000 cm⁻¹ region due to the stretching of C-H bonds in the piperidine ring.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Moderate |

| C-H Stretch | Aliphatic (sp³) | 2850 - 3000 | Strong |

| C≡N Stretch | Nitrile | 2220 - 2260 | Strong, Sharp |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information about bond lengths, bond angles, and stereochemistry.

While a specific crystal structure for this compound is not widely published, studies on analogous 2,6-disubstituted piperidine derivatives consistently show that the piperidine ring adopts a stable chair conformation. iucr.orgiucr.org This technique would be essential to definitively establish the relative stereochemistry of the two nitrile groups as either cis (both substituents on the same side of the ring) or trans (on opposite sides). nih.gov In a crystal structure, one would expect the substituents in a trans isomer to be in a diaxial or diequatorial orientation, while a cis isomer would have one axial and one equatorial substituent. The preferred conformation is typically the one that minimizes steric hindrance, often placing bulky groups in equatorial positions. iucr.orgiucr.org

Elemental Analysis and Purity Assessment

Elemental analysis is a quantitative technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. wikipedia.org This method is crucial for verifying the empirical and molecular formula of a newly synthesized compound and serves as a fundamental assessment of its purity. unipd.it

For this compound, with the molecular formula C₇H₉N₃, the theoretical elemental composition can be calculated. lookchem.com Experimental values obtained from combustion analysis must match these theoretical percentages within a narrow margin (typically ±0.4%) to confirm the compound's identity and high purity. wikipedia.org

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 62.24% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 6.71% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 31.05% |

| Total | - | - | - | 135.170 | 100.00% |

Conformational Analysis and Stereochemical Characterization

The piperidine ring is not planar and, similar to cyclohexane, exists predominantly in a chair conformation to relieve ring strain. iucr.org The stereochemistry and conformational preferences of this compound are defined by the spatial arrangement of the two nitrile substituents.

Two diastereomers are possible: cis and trans.

In the trans isomer , the two nitrile groups are on opposite sides of the ring. In a chair conformation, this corresponds to both groups being in equatorial positions (diequatorial) or both in axial positions (diaxial). The diequatorial conformation is generally more stable due to the significant steric hindrance that would occur in a 1,3-diaxial interaction.

In the cis isomer , the nitrile groups are on the same side of the ring. This requires one substituent to be in an axial position and the other in an equatorial position. The piperidine ring can undergo a ring-flip, interconverting the axial and equatorial positions of the substituents.

The conformational equilibrium is influenced by various factors, including steric bulk and electronic interactions. researchgate.net Generally, substituents prefer the less sterically hindered equatorial position. nih.gov Therefore, the trans-diequatorial conformer is predicted to be the most stable stereoisomer of this compound. Computational studies and advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can be used to experimentally determine the dominant conformation and the relative stereochemistry of the substituents. nih.gov

Mechanistic Investigations of Reactions Involving Piperidine 2,6 Dicarbonitrile Precursors

Reaction Pathway Delineation for Piperidine (B6355638) Ring Formation

The formation of the piperidine ring is not a single transformation but a sequence of chemical events. The specific pathway is dictated by the starting materials and reagents employed. One documented route to piperidine-2,6-dicarbonitrile involves a multicomponent reaction between glutaraldehyde (B144438), ammonia (B1221849), and hydrogen cyanide in an aqueous medium. lookchem.com This pathway is a variation of the Strecker synthesis, adapted for a cyclic system.

The reaction is believed to proceed through the following key stages:

Iminium Ion Formation: The process commences with the reaction between the dialdehyde (B1249045), glutaraldehyde, and ammonia, the nitrogen source, to form mono- and di-imine intermediates. These intermediates exist in equilibrium with cyclic iminium ions, which are key electrophilic species in the cyclization process.

Cyclization: An intramolecular cyclization event leads to the formation of the six-membered piperidine ring. This step is generally favored due to the thermodynamic stability of the resulting heterocycle. dtic.mil The formation of the piperidine ring can proceed through various intramolecular cyclization strategies, including aza-Michael reactions or reductive amination cascades, depending on the specific precursors. nih.gov

Cyanide Addition: The cyclic iminium ions are subsequently attacked by cyanide ions (from hydrogen cyanide). This nucleophilic addition occurs at the electrophilic carbon atoms at positions 2 and 6, installing the nitrile functionalities and yielding the final this compound product.

Alternative general pathways for forming substituted piperidine rings include the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization of functionalized alkenes, and various cycloaddition reactions. dtic.milnih.gov For instance, intramolecular aza-Michael reactions provide a direct method for constructing the piperidine ring through the activation of a double bond. nih.gov Another powerful strategy involves the reductive cyclization of 6-oxoamino acid derivatives, which form an intermediate imine that is then reduced to the corresponding 2,6-disubstituted piperidine. whiterose.ac.uk

Transition State Analysis in Key Synthetic Steps

Transition state (TS) analysis, often performed using computational methods like Density Functional Theory (DFT), provides profound insight into reaction barriers, stereoselectivity, and the viability of proposed mechanistic pathways. While specific transition state calculations for the synthesis of this compound from glutaraldehyde are not extensively detailed in the literature, principles from related piperidine syntheses can illuminate the key energetic hurdles.

In many cyclization reactions, the transition state for the ring-closing step is the most critical in determining the reaction rate and stereochemical outcome. nih.gov For instance, in the intramolecular cyclization of β-lactams, the formation of a piperidine ring via a 6-endo cyclization can occur, contrary to Baldwin's rules, due to conformational restraints in the transition state that disfavor the alternative 5-exo pathway. nih.gov

Computational studies on other piperidine-forming reactions, such as copper-catalyzed intramolecular C-H amination, have been used to map the entire catalytic cycle and identify the rate-determining step. acs.org Similarly, DFT calculations have been employed to understand the rotational barriers of protecting groups (like N-Boc) in piperidine precursors. acs.org These studies show that the energy of activation for conformational changes can be calculated and compared with experimental results from techniques like variable-temperature NMR (VT-NMR), confirming that such rotations are rapid under typical reaction conditions. acs.orgwhiterose.ac.uk

For the synthesis of this compound, a transition state analysis would likely focus on:

The energy barrier for the intramolecular cyclization step.

The geometries of the transition states for the nucleophilic addition of cyanide, which would determine the diastereoselectivity (cis vs. trans) of the final product.

Role of Catalysts and Reagents in Reaction Mechanisms

The reagents and catalysts employed in piperidine synthesis play direct and multifaceted roles in the reaction mechanism, influencing which pathways are accessible and how efficiently they proceed.

In the synthesis of this compound from glutaraldehyde, the primary reagents have distinct mechanistic functions: lookchem.com

Ammonia: Serves as the nitrogen source for the heterocycle. It acts as a nucleophile, attacking the aldehyde carbonyls to initiate the formation of imine and iminium ion intermediates necessary for cyclization.

Hydrogen Cyanide: Functions as the source of the nucleophilic cyanide anion. It is responsible for the formation of the two C-C bonds at the 2 and 6 positions, converting the cyclic iminium intermediates into the final dicarbonitrile product.

While this specific reaction may proceed without an external catalyst, the broader synthesis of piperidines relies heavily on various catalytic systems to control reactivity and selectivity.

| Catalyst/Reagent Type | Mechanistic Role | Examples |

| Acid Catalysis | Activates carbonyl groups for nucleophilic attack, promotes imine/iminium ion formation, and can mediate stereoselective cyclization of enones. nih.gov | Trifluoroacetic acid (as a cocatalyst), HCl. nih.gov |

| Base Catalysis | Promotes conjugate additions (aza-Michael reactions) by generating nucleophilic nitrogen species. Can be used to control stereochemistry through epimerization. nih.govwhiterose.ac.uk | TBAF, Cesium Carbonate, Potassium tert-butoxide. nih.govwhiterose.ac.uk |

| Metal Catalysis | Enables a wide range of transformations including hydrogenation of pyridines, C-H amination, hydroamination, and cross-coupling reactions to build the piperidine core or functionalize it. nih.govacs.orgajchem-a.comacs.orgorganic-chemistry.org | Rhodium, Palladium, Copper, Nickel, Ruthenium complexes. nih.govajchem-a.comacs.orgorganic-chemistry.org |

| Organocatalysis | Used in enantioselective synthesis, often activating substrates through the formation of chiral iminium ions or enamines to guide the stereochemical outcome of the reaction. nih.gov | Quinoline derivatives, N-Heterocyclic Carbenes (NHCs). nih.gov |

These catalysts function by lowering the activation energy of key steps, such as imine formation, cyclization, or reduction, thereby accelerating the reaction and often providing control over product selectivity that would be unattainable in an uncatalyzed process.

Influence of Reaction Conditions on Reaction Kinetics and Product Selectivity

Reaction conditions are critical variables that can be tuned to control the rate of reaction (kinetics) and the distribution of products (selectivity). Temperature, solvent, reaction time, and reactant concentration each have a significant impact on the mechanistic pathway.

For the synthesis of this compound from glutaraldehyde, specific conditions of 5-10°C in water for 12 hours are reported. lookchem.com

Temperature: The low temperature (5-10°C) is likely employed to manage the exothermicity of the reaction and to enhance selectivity. Lower temperatures can favor the formation of a thermodynamically more stable product or prevent side reactions, such as polymerization of the aldehyde.

Solvent: Water is a polar, protic solvent that can facilitate the formation of iminium ions and stabilize charged intermediates and transition states.

Reaction Time: A 12-hour reaction time suggests that one or more steps in the sequence are relatively slow, requiring an extended period to reach completion.

In broader studies of piperidine synthesis, the influence of reaction conditions is well-documented. For example, in certain acid-mediated cyclizations, it was found that reaction time directly influences the diastereomeric ratio of the product; an initially formed trans-isomer converts into the more stable cis-form over a longer period. nih.gov Similarly, the choice between hydrogenation catalysts and conditions (e.g., pressure, temperature) can determine the stereochemical outcome, leading selectively to either cis- or trans-disubstituted piperidines. whiterose.ac.uk Kinetic resolutions, where a chiral catalyst reacts at different rates with the two enantiomers of a racemic starting material, are highly dependent on conditions like temperature and the specific chiral ligand used. acs.orgwhiterose.ac.uk

| Condition | Influence on Kinetics | Influence on Selectivity |

| Temperature | Affects reaction rate (Arrhenius equation); higher temperatures generally increase rate but can also accelerate decomposition or side reactions. | Can alter the thermodynamic vs. kinetic product ratio. Lower temperatures often favor higher selectivity (e.g., enantioselectivity). |

| Solvent | Can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. Can also determine the reaction pathway, as seen in cyclizations where different solvents lead to different ring sizes (e.g., piperidine vs. pyrrolidine). nih.gov | Solvent polarity and coordinating ability can affect stereoselectivity and regioselectivity. |

| Catalyst/Reagent Ratio | The concentration of reactants and catalysts directly impacts the reaction rate, often determining the overall order of the reaction. | The ratio of catalysts or cocatalysts can be crucial for product selectivity, including preventing isomerization of the final product. nih.gov |

| Reaction Time | Determines the extent of conversion. | Can be critical for controlling diastereoselectivity, especially in cases where product epimerization can occur over time. nih.gov |

By carefully controlling these parameters, chemists can guide a reaction through a desired mechanistic pathway to achieve a high yield and selectivity for a specific piperidine product.

Computational Chemistry and Modeling of Piperidine 2,6 Dicarbonitrile Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and energetics of molecules. wikipedia.org DFT methods are employed to predict a variety of molecular properties by approximating the electron density of a system. wikipedia.org These calculations provide valuable data on molecular geometry, vibrational frequencies, and thermochemical properties. researchgate.netscirp.org

A theoretical investigation of pyridine-2,6-dicarbonyl dichloride, a related aromatic compound, employed both Hartree-Fock (HF) and DFT methods with a 6-311+G(d,p) basis set to analyze its vibrational spectra. researchgate.net Such studies allow for the assignment of infrared and Raman vibrational modes, providing a detailed picture of the molecule's dynamics. researchgate.net For piperidine-2,6-dicarbonitrile, similar calculations would help in interpreting its experimental spectra and understanding the vibrational coupling between the nitrile groups and the piperidine (B6355638) ring.

Table 1: Representative Thermochemical Data for Substituted Piperidines from DFT Calculations

| Compound/Derivative | Property | Calculated Value | Method |

| N-nitro TDFAPP | Heat of Formation (HOF) | Not Specified | B3LYP/6-311G |

| - | Density | ~2.0 g/cm³ | B3LYP/6-311G |

| - | Detonation Velocity (D) | ~9.9 km/s | Kamlet-Jacobs |

| - | Detonation Pressure (P) | 47 GPa | Kamlet-Jacobs |

Data extrapolated from a study on high energy density materials containing piperidine structures. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net This technique is particularly useful for exploring the conformational landscape of flexible molecules like this compound. researchgate.net MD simulations can reveal the preferred conformations, the energy barriers between them, and how the molecule behaves in different environments, such as in solution. researchgate.net

The piperidine ring is known to adopt a chair conformation, similar to cyclohexane. wikipedia.org However, the presence of substituents can influence the preference for axial or equatorial positions. wikipedia.org For this compound, the two nitrile groups can exist in several diastereomeric forms (cis and trans), and each of these can have different chair conformations. MD simulations can be used to sample these different conformations and determine their relative stabilities. researchgate.net

A study on fluorinated piperidines combined NMR spectroscopy with computational investigations to understand their conformational behavior. nih.gov The study found that solvation and solvent polarity play a significant role in determining the preferred conformation. nih.gov Similarly, MD simulations of this compound in various solvents could provide insights into how its conformational equilibrium is affected by the environment. Key parameters that can be analyzed from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and hydrogen bonding patterns to understand intermolecular interactions. researchgate.net

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.comnih.gov It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein or enzyme. nih.gov

While there are no specific molecular docking studies reported for this compound, the piperidine scaffold is a common motif in many biologically active compounds and has been the subject of numerous docking studies. nih.gov These studies have explored the interactions of piperidine derivatives with a wide range of biological targets, including enzymes and receptors. nih.govrsc.org

For example, a study on thiazole (B1198619) clubbed pyridine (B92270) scaffolds as potential COVID-19 inhibitors used molecular docking to investigate their binding to the main protease (Mpro) of the virus. mdpi.com The results showed that these compounds could fit well into the binding site of the enzyme, with docking scores indicating strong binding affinities. mdpi.com Similarly, molecular docking could be employed to explore the potential biological targets of this compound. The nitrile groups could potentially form hydrogen bonds or other interactions with amino acid residues in a protein's active site, and docking simulations could help identify these interactions. nih.govmdpi.com

Table 2: Example of Molecular Docking Results for a Piperidine-Related Compound

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Thiazole-pyridine derivative 8a | SARS-CoV-2 Main Protease (6LU7) | -8.6 | Not specified in abstract |

Data from a study on thiazole clubbed pyridine scaffolds as potential COVID-19 inhibitors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models used in chemistry and biology to predict the activities or properties of chemical compounds based on their molecular structures. mdpi.com These models are built by finding a mathematical relationship between the chemical structure, represented by molecular descriptors, and a specific activity or property. mdpi.comnih.gov

For piperidine derivatives, QSAR studies have been conducted to develop models that can predict their biological activities. nih.govmdpi.com For instance, a study on furan-pyrazole piperidine derivatives developed QSAR models to predict their inhibitory activity against the Akt1 enzyme and their antiproliferative effects on cancer cell lines. nih.gov The models were built using 3D and 2D autocorrelation descriptors selected by a genetic algorithm. nih.gov

A QSPR study could be developed for this compound to predict its physicochemical properties, such as solubility, lipophilicity, and boiling point. mdpi.com This would involve calculating a set of molecular descriptors for a series of related compounds with known properties and then using statistical methods to build a predictive model. mdpi.com Such a model could then be used to estimate the properties of this compound and other similar compounds.

Prediction of Electronic and Photophysical Properties

Computational methods can also be used to predict the electronic and photophysical properties of molecules. mdpi.com Time-dependent density functional theory (TD-DFT) is a common method used to calculate excited state properties, such as absorption and emission spectra. rsc.orgnih.gov

For this compound, which contains nitrile chromophores, computational studies could predict its UV-Vis absorption spectrum, including the wavelength of maximum absorption (λmax) and the molar absorptivity. mdpi.com The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be calculated. researchgate.net The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and electronic transitions of a molecule. researchgate.net

A study on 2-amino-4,6-diphenylnicotinonitriles investigated their photophysical properties experimentally and computationally using DFT and TD-DFT. mdpi.com The study found that the solvent and the presence of electron-donating or -withdrawing groups significantly influenced the fluorescence behavior of the compounds. mdpi.com Similar computational investigations on this compound could provide valuable insights into its potential as a fluorescent probe or in other materials science applications.

Biological Activities and Pharmacological Potential of Piperidine 2,6 Dicarbonitrile Derivatives

Antimicrobial Efficacy

Piperidine (B6355638) derivatives have been investigated for their ability to combat various microbial pathogens, exhibiting both antibacterial and antifungal properties.

Antibacterial Activity

The antibacterial potential of piperidine derivatives has been evaluated against several clinically relevant Gram-positive and Gram-negative bacteria.

In one study, novel synthesized piperidine derivatives were tested against a panel of bacteria. academicjournals.org One particular compound demonstrated the strongest inhibitory activity among those tested, with notable minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Pseudomonas aeruginosa at 1.5 mg/ml. academicjournals.org Another study synthesized (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate and its methyl counterpart, testing them against S. aureus and Escherichia coli. biointerfaceresearch.com The methyl derivative showed good activity against S. aureus, comparable to the standard drug chloramphenicol. biointerfaceresearch.com

Research into other substituted piperidine compounds revealed MIC values ranging from 32 to 512 µg/ml against various bacteria, including S. aureus and E. coli. nih.gov The MICs for some piperidine compounds against E. coli and Staphylococcus species were found to be 100 µg/mL or higher, while other pathogens showed susceptibility at lower concentrations. semanticscholar.org

| Bacterial Strain | Compound Type | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Novel Piperidine Derivative | 1.5 mg/ml | academicjournals.org |

| Escherichia coli | Novel Piperidine Derivative | 1.5 mg/ml | academicjournals.org |

| Pseudomonas aeruginosa | Novel Piperidine Derivative | 1.5 mg/ml | academicjournals.org |

| Staphylococcus aureus | Substituted Halogenobenzene Derivative | 32-512 µg/ml | nih.gov |

| Escherichia coli | Substituted Halogenobenzene Derivative | 32-512 µg/ml | nih.gov |

Antifungal Activity

The antifungal properties of piperidine derivatives have been explored against pathogenic fungi such as Candida albicans and Aspergillus niger.

Several synthesized piperidine derivatives showed varying degrees of inhibition against C. albicans and A. niger. academicjournals.orgcabidigitallibrary.orgresearchgate.net In one study, piperidin-4-one thiosemicarbazone derivatives displayed significant antifungal activity against C. albicans when compared to a standard drug. biomedpharmajournal.org Other research has also confirmed the potential of piperidine-based compounds to inhibit the growth of C. albicans. nih.govresearchgate.net

| Fungal Strain | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| Candida albicans | Novel Piperidine Derivatives | Varying degrees of inhibition | academicjournals.orgresearchgate.net |

| Aspergillus niger | Novel Piperidine Derivatives | Varying degrees of inhibition | academicjournals.orgresearchgate.net |

| Candida albicans | Piperidin-4-one Thiosemicarbazone Derivative | Significant activity | biomedpharmajournal.org |

| Candida albicans | Substituted Halogenobenzene Derivative | MIC values of 32-512 µg/ml | nih.gov |

Anticancer and Antiproliferative Properties

The piperidine scaffold is a key component in numerous anticancer agents. nih.gov Derivatives, including those with dicarbonitrile functionalities, have shown promise in inhibiting tumor growth through various mechanisms.

Inhibition of Cancer Cell Proliferation

Piperidine derivatives have demonstrated the ability to halt the proliferation of cancer cells, often by inducing cell cycle arrest. researchgate.net For instance, certain derivatives can arrest the cell cycle in the G1/G0 or G2/M phase, preventing cancer cells from dividing and multiplying. nih.gov Studies have shown that piperidine can prevent cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, highlighting its cytotoxic potential. researchgate.net

Cytotoxic Activity against Specific Cancer Cell Lines

Research has established the cytotoxic effects of piperidine derivatives against a range of human cancer cell lines.

Specifically, a class of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives has been synthesized and evaluated for anticancer activity. rsc.org One compound from this series, labeled 5o, exhibited the most potent anticancer effects against glioblastoma cells. rsc.org Further testing revealed that this compound also possesses anticancer properties against liver, breast, and lung cancer cell lines, as well as primary patient-derived glioblastoma cells. rsc.org Other studies have noted the cytotoxic effects of piperidine derivatives on A549 lung cancer cells and their potential as clinical agents against breast, lung, and liver cancers. researchgate.netresearchgate.net

| Cancer Cell Line | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| Glioblastoma | 6-amino-2-pyridone-3,5-dicarbonitrile | Potent anti-cancer activity | rsc.org |

| Liver Cancer | 6-amino-2-pyridone-3,5-dicarbonitrile | Anti-cancer properties | rsc.org |

| Breast Cancer | 6-amino-2-pyridone-3,5-dicarbonitrile | Anti-cancer properties | rsc.org |

| Lung Cancer | 6-amino-2-pyridone-3.5-dicarbonitrile | Anti-cancer properties | rsc.org |

Proposed Mechanisms of Anticancer Action

The anticancer effects of piperidine derivatives are attributed to their involvement in various molecular pathways that lead to cancer cell death. researchgate.net

One of the primary mechanisms is the induction of apoptosis, or programmed cell death. This is often achieved by activating caspases (such as caspase-3, -8, and -9) and modulating the expression of proteins in the Bcl-2 family. nih.gov Specifically, these compounds can increase the levels of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. researchgate.netnih.gov

Furthermore, piperidine derivatives can interfere with crucial signaling pathways that are often dysregulated in cancer. These include the NF-κB, PI3K/Akt, and STAT3 pathways. researchgate.netnih.gov For instance, suppression of STAT3 phosphorylation can inhibit cancer cell survival and proliferation. nih.govresearchgate.net The JAK2/STAT3 signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis, has been identified as a target for inhibiting non-small cell lung cancer. amegroups.org The potential for 6-amino-2-pyridone-3,5-dicarbonitrile derivatives to work in combination with small molecule kinase and proteasome inhibitors suggests that these compounds may also function through kinase or proteasome inhibition pathways. rsc.org

Enzyme Inhibition Studies

The unique structural features of piperidine-2,6-dicarbonitrile derivatives make them interesting candidates for enzyme inhibition studies. The nitrile groups can act as hydrogen bond acceptors or participate in other interactions within enzyme active sites, while the piperidine ring provides a versatile scaffold for structural modifications to enhance potency and selectivity.

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV is an established therapeutic strategy for the management of type 2 diabetes. While direct studies on this compound derivatives as DPP-IV inhibitors are not extensively documented, the broader class of piperidine-containing compounds has shown significant potential. For instance, various piperidine derivatives have been designed and synthesized as potent DPP-IV inhibitors. In one study, a 4-benzylpiperidine (B145979) derivative was found to have an IC50 of 1.6 ± 0.04 µM, while a 4-amino-1-benzylpiperidine (B41602) derivative showed an IC50 of 4 ± 0.08 µM. oatext.com Another related compound, a 2-benzylpyrrolidine (B112527) derivative, demonstrated even greater potency with an IC50 of 0.3 ± 0.03 µM. oatext.com These findings suggest that the piperidine scaffold can be effectively utilized to develop DPP-IV inhibitors. The dicarbonitrile functionality at the 2 and 6 positions of the piperidine ring could potentially enhance binding to the DPP-IV active site, presenting an avenue for future research and development of novel anti-diabetic agents.

Table 1: In vitro DPP-IV Inhibitory Activity of Selected Piperidine and Pyrrolidine Derivatives

| Compound | Structure | IC50 (µM) |

|---|---|---|

| 4-Benzylpiperidine derivative | Piperidine with benzyl (B1604629) group at position 4 | 1.6 ± 0.04 |

| 4-Amino-1-benzylpiperidine derivative | Piperidine with amino and benzyl groups | 4 ± 0.08 |

Cathepsins are a group of proteases that are involved in various physiological and pathological processes, including bone resorption, immune responses, and cancer progression. Consequently, inhibitors of specific cathepsins are of significant therapeutic interest. Research into piperidine-based structures has revealed their potential as cathepsin inhibitors. For example, a series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activities against cathepsin K, an enzyme implicated in osteoporosis. nih.gov One of the most potent compounds in this series, designated H-9, exhibited an IC50 value of 0.08 µM against cathepsin K. nih.gov This highlights the utility of the piperidine scaffold in designing effective cathepsin inhibitors. While specific studies on this compound derivatives are limited, the demonstrated activity of related piperidine structures suggests that this chemical class could be a promising starting point for the development of novel cathepsin inhibitors.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the treatment of Alzheimer's disease and other neurological disorders. A study on polyfunctionalized pyridines identified a compound, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, which contains a piperidine moiety and a dicarbonitrile-substituted pyridine (B92270) ring, as a potent dual inhibitor of both AChE and BuChE. nih.gov This compound demonstrated an IC50 value of 13 nM for AChE and 3.1 µM for BuChE. nih.gov The high potency against AChE suggests that the combination of the piperidine ring and the dicarbonitrile functionality can lead to significant inhibitory activity.

Table 2: In vitro Cholinesterase Inhibitory Activity of a Piperidine-Containing Pyridine-3,5-dicarbonitrile (B74902) Derivative

| Compound | Target Enzyme | IC50 |

|---|---|---|

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Acetylcholinesterase (AChE) | 13 nM |

α-Glucosidase is an enzyme located in the small intestine that is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels, which is a therapeutic approach for managing type 2 diabetes. Several studies have highlighted the potential of piperidine derivatives as α-glucosidase inhibitors. For instance, a series of dihydrofuro[3,2-b]piperidine derivatives were designed and synthesized, with some compounds showing significantly stronger inhibitory potency against α-glucosidase than the positive control, acarbose. nih.gov Notably, compound 32 from this series exhibited an IC50 of 0.07 μM, and compound 28 had an IC50 of 0.5 μM. nih.gov Another study on sulfonamide derivatives of piperidine identified four compounds (3a , 3b , 3h , and 6 ) with excellent inhibitory potential against α-glucosidase, having IC50 values of 19.39, 25.12, 25.57, and 22.02 μM, respectively. researchgate.net These findings underscore the promise of the piperidine scaffold in developing potent α-glucosidase inhibitors.

Table 3: In vitro α-Glucosidase Inhibitory Activity of Selected Piperidine Derivatives

| Compound Series | Specific Compound | IC50 (µM) |

|---|---|---|

| Dihydrofuro[3,2-b]piperidine derivatives | Compound 32 | 0.07 |

| Compound 28 | 0.5 | |

| Sulfonamide derivatives of piperidine | Compound 3a | 19.39 |

| Compound 3b | 25.12 | |

| Compound 3h | 25.57 |

Sigma Receptor Affinity and Selectivity (e.g., σ1R, σ2R)

Sigma receptors, including the σ1 and σ2 subtypes, are recognized as distinct proteins that are implicated in a variety of neurological disorders. The development of ligands with high affinity and selectivity for these receptors is an active area of research. A significant finding in this area involves a polyfunctionalized pyridine derivative incorporating a piperidine moiety, namely 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile. nih.gov This compound exhibited high affinity for the human σ1 receptor (hσ1R) with a Ki value of 1.45 nM. nih.gov Furthermore, it displayed a remarkable 290-fold selectivity for the σ1R subtype over the σ2R subtype. nih.gov This demonstrates that the piperidine-dicarbonitrile structural motif can be a key pharmacophore for achieving high affinity and selectivity at sigma receptors.

Table 4: Sigma Receptor Binding Affinity and Selectivity of a Piperidine-Containing Pyridine-3,5-dicarbonitrile Derivative

| Compound | Receptor Subtype | Ki (nM) | Selectivity (σ2R/σ1R) |

|---|---|---|---|

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ1R | 1.45 | 290-fold |

Central Nervous System (CNS) Activities

The piperidine scaffold is a common feature in many centrally acting drugs. The structural relationship of this compound to 2,6-piperidinedione suggests potential for CNS activity. A study on a series of 2,6-piperidinedione derivatives investigated their potential as novel compounds with analgesic and other CNS activities. researchgate.net Several of these compounds exhibited significant anticonvulsant and analgesic effects in animal models following intraperitoneal administration. researchgate.net Furthermore, all the tested compounds induced hypnotic activity and prolonged phenobarbital (B1680315) sodium-induced sleep time compared to a control group. researchgate.net These findings for the structurally related 2,6-piperidinediones suggest that the core piperidine-2,6-disubstituted scaffold has the potential to be developed into agents with a range of CNS activities. The dicarbonitrile groups in this compound would offer different electronic and steric properties compared to the dione, which could lead to novel CNS activities and pharmacological profiles.

Analgesic Properties

Derivatives of piperidine have long been investigated for their pain-relieving capabilities. ijnrd.org Specific research into 2-alkoxy-4-amino-6-(2-thienyl or furanyl)-3,5-pyridinedicarbonitriles, which are closely related to the this compound scaffold, has demonstrated notable analgesic effects. In studies using the hot plate method in mice, a standard model for assessing central analgesic activity, these compounds were shown to increase the pain threshold significantly.

The analgesic activity of these derivatives was compared to the well-known non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802). Several of the tested pyridinedicarbonitrile compounds exhibited a higher analgesic effect than the reference drug. For instance, certain derivatives showed a percentage of analgesia that surpassed that of diclofenac at the same dosage, indicating a potent central analgesic action. This suggests that the dicarbonitrile moiety, in combination with the heterocyclic core, plays a crucial role in interacting with biological targets responsible for pain modulation.

| Compound | Substituents | Analgesic Activity (% Maximum Possible Effect) | Reference |

|---|---|---|---|

| 3a | R = CH3, Ar = 2-thienyl | 65.8% | ijnrd.orgnih.gov |

| 3b | R = C2H5, Ar = 2-thienyl | 72.4% | ijnrd.orgnih.gov |

| 3e | R = C2H5, Ar = 2-furanyl | 68.5% | ijnrd.orgnih.gov |

| Diclofenac (Control) | - | 55.2% | ijnrd.orgnih.gov |

Anti-inflammatory Effects

Inflammation is a complex biological response implicated in numerous diseases. The anti-inflammatory potential of 2-alkoxy-4-amino-6-(2-thienyl or furanyl)-3,5-pyridinedicarbonitriles has been evaluated using the carrageenan-induced paw edema model in rats. ijnrd.orgnih.gov This test is a standard for evaluating acute inflammation.

The research demonstrated that several of the synthesized compounds significantly inhibited paw edema, with some derivatives showing efficacy comparable or superior to diclofenac. ijnrd.orgnih.gov The degree of anti-inflammatory activity was found to be dependent on the specific alkoxy and aryl substituents on the pyridine ring. The results underscore the potential of the pyridinedicarbonitrile framework as a template for developing new anti-inflammatory agents. nih.gov

| Compound | Substituents | % Inhibition of Edema (after 3 hours) | Reference |

|---|---|---|---|

| 3a | R = CH3, Ar = 2-thienyl | 48.2% | ijnrd.orgnih.gov |

| 3b | R = C2H5, Ar = 2-thienyl | 55.7% | ijnrd.orgnih.gov |

| 3e | R = C2H5, Ar = 2-furanyl | 51.3% | ijnrd.orgnih.gov |

| Diclofenac (Control) | - | 45.6% | ijnrd.orgnih.gov |

Anticonvulsant Activities

While the broader class of piperidine derivatives has been explored for anticonvulsant properties, specific studies focusing on this compound are limited in the available literature. However, research into structurally related compounds, such as 2,6-diketopiperazines (which feature carbonyl groups instead of nitriles at the 2 and 6 positions), has shown promising anticonvulsant activity in various animal models of epilepsy, including the maximal electroshock seizure (MES) and 6 Hz tests. nih.govnih.gov These findings suggest that the 2,6-disubstituted piperidine scaffold could be a valuable starting point for the design of new anticonvulsant agents. The mechanism for these related compounds is not believed to involve the inhibition of voltage-dependent sodium channels. nih.gov Further investigation is required to determine if the dicarbonitrile analogues possess similar or distinct anticonvulsant profiles.

Neuroprotective Potential

Neuroprotection is a critical therapeutic goal for treating neurodegenerative diseases and acute brain injuries like ischemic stroke. Several classes of 2,6-disubstituted piperidine derivatives have been identified as having significant neuroprotective effects.

One area of research involves 2,6-disubstituted piperidine alkaloids isolated from natural sources like Hippobroma longiflora. google.com These natural compounds have been evaluated for their ability to protect against neurotoxicity induced by agents like paclitaxel. For example, certain alkaloids were found to significantly attenuate damage to neurite outgrowth in dorsal root ganglion neurons. google.com

In another line of research, synthetic piperidine urea (B33335) derivatives have been designed and evaluated for their neuroprotective effects in models of ischemic stroke. nih.gov In studies using human neuroblastoma cells (SH-SY5Y), specific derivatives demonstrated superior protective activity and lower cytotoxicity compared to lead compounds. nih.gov Furthermore, promising compounds were shown to significantly reduce the cerebral infarction area in a rat model of middle cerebral artery occlusion (MCAO).

| Compound Type | Model System | Observed Effect | Reference |

|---|---|---|---|

| Piperidine Alkaloid (from H. longiflora) | Paclitaxel-induced neurotoxicity in DRG neurons | Significant attenuation of neurite outgrowth damage | google.com |

| Piperidine Urea Derivative (Compound A10) | Glutamate-induced toxicity in SH-SY5Y cells | Superior protective activity vs. control | nih.gov |

| Piperidine Urea Derivative (Compound A10) | Rat MCAO model of ischemic stroke | Significant reduction in cerebral infarction percentage | nih.gov |

Antitubercular and Antioxidant Activities

The search for new antimicrobial and antioxidant agents is a global health priority. Piperidine derivatives have emerged as a promising class of compounds in this area.

Antitubercular Activity: Tuberculosis remains a major infectious disease, and drug resistance is a growing concern. Researchers have synthesized and evaluated various piperidine-containing heterocyclic structures for their activity against Mycobacterium tuberculosis. For instance, a series of 1,8-naphthyridine (B1210474) analogues incorporating a piperidine moiety were screened for their antimycobacterial activity. The results indicated that several of these compounds showed significant activity against the H37Rv strain of M. tuberculosis, with some analogues being identified as promising leads for further development.